molecular formula C17H20N4O3 B2608249 1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 2034245-78-6

1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2608249
CAS No.: 2034245-78-6
M. Wt: 328.372
InChI Key: ZPVWSWZXBHBHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a synthetic organic compound designed for pharmaceutical and life science research. This complex molecule features a piperazine core symmetrically functionalized with two distinct carbonyl-linked heterocyclic systems: a furan-3-carbonyl group and a 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl group. The saturated 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine moiety is a key scaffold in medicinal chemistry , while the furan ring is a common heteroaromatic unit . The molecular framework of this reagent suggests its primary value as a potential intermediate in the synthesis of more complex bioactive molecules. Its structure, incorporating multiple hydrogen bond acceptors and donors, makes it a candidate for use in drug discovery programs, particularly in the development of kinase inhibitors or other small-molecule therapeutics that target protein-protein interactions. The piperazine linker is a ubiquitous feature in pharmaceuticals, often employed to improve solubility and optimize metabolic properties. This product is offered as a high-grade powder and is packaged for research stability. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

furan-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)14-11-18-21-5-2-1-3-15(14)21/h4,10-12H,1-3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVWSWZXBHBHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=COC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-carbonyl and pyrazolo[1,5-a]pyridine-3-carbonyl intermediates, which are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include various substituted furans, alcohols, and other functionalized derivatives that can be further utilized in synthetic applications .

Scientific Research Applications

1-(Furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues

Piperazine derivatives with dual acyl substitutions are explored for their pharmacokinetic and pharmacodynamic properties. Key analogues include:

Compound Name Structural Differences vs. Target Compound Key Properties/Activities References
1-[3-(1H-Pyrazol-1-yl)benzoyl]-4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine Benzoyl substituent replaces furan-3-carbonyl Moderate kinase inhibition (IC₅₀ = 120 nM for EphB3); improved solubility in polar solvents
7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-... Furan-2-carbonyl vs. furan-3-carbonyl; additional methoxyethyl Enhanced CNS penetration; antitumor activity in glioblastoma models
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-... Fluorophenyl group replaces pyrazolo[1,5-a]pyridine Selective serotonin receptor antagonism (Ki = 8.2 nM)

Key Observations :

  • Furan Position : The 3-carbonyl position (target compound) vs. 2-carbonyl () alters electronic distribution, impacting binding to hydrophobic pockets in enzymes .
  • Pyrazolo[1,5-a]pyridine vs. Pyrimidine : Replacement with pyrimidine (e.g., ) reduces steric hindrance but diminishes kinase affinity due to loss of the bicyclic π-system .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability but may reduce aqueous solubility .
Pyrazolo[1,5-a]pyridine Derivatives

Compounds sharing the pyrazolo[1,5-a]pyridine core but differing in substituents:

Compound Name Key Modifications Biological Activity References
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrimidine replaces pyridine ring Precursor for antitumor agents; low cytotoxicity
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Trifluoromethyl group at C7 Antiviral activity (EC₅₀ = 0.8 μM vs. HSV-1)
5-Butylamino-6-(4-fluorophenyl)-7-oxo-... Pyrazolo[4,3-d]pyrimidine scaffold Antimicrobial (MIC = 4 μg/mL vs. S. aureus)

Key Observations :

  • Trifluoromethyl Groups (): Increase lipophilicity (logP = 2.1 vs. 1.5 for target compound), enhancing membrane permeability .
  • Pyrimidine vs. Pyridine : Pyrimidine derivatives () exhibit broader-spectrum antimicrobial activity but lower kinase selectivity .
Heterocyclic Piperazine Hybrids

Compounds combining piperazine with other heterocycles:

Compound Name Heterocycle Combination Activity Profile References
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)... Pyridine + benzoxazine Anticancer (IC₅₀ = 1.2 μM vs. HeLa cells)
1-(Cyclopropanesulfonyl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazine Triazole + cyclopropanesulfonyl COX-2 inhibition (IC₅₀ = 90 nM)

Key Observations :

  • Triazole Derivatives (): Improve metabolic stability via sulfonyl groups but reduce CNS activity due to increased polarity .
  • Benzoxazine Hybrids (): Exhibit potent cytotoxicity but higher toxicity (LD₅₀ = 45 mg/kg in mice) compared to pyrazolo[1,5-a]pyridine derivatives .

Biological Activity

The compound 1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves multi-step reactions that incorporate furan and pyrazolo[1,5-a]pyridine moieties. The synthetic route typically begins with the formation of the pyrazole ring followed by the introduction of the furan-3-carbonyl group. The final product is purified through crystallization or chromatography to ensure high purity for biological testing.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research focusing on furan-bearing pyrazolo[3,4-b]pyridines has shown promising results as inhibitors of cyclin-dependent kinase 2 (CDK2) and p53-MDM2 interactions. For instance, compounds in this class demonstrated antiproliferative activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines with IC50 values indicating effective inhibition .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key regulatory proteins in cell cycle progression and apoptosis. The interaction with CDK2 suggests a potential pathway for inducing cell cycle arrest in cancer cells. Additionally, the ability to disrupt p53-MDM2 interactions may restore p53 function in tumor cells, leading to increased apoptosis .

Study 1: CDK2 Inhibition

A recent study synthesized several derivatives of pyrazolo[1,5-a]pyridine and evaluated their inhibitory effects on CDK2. The most active compounds were found to have IC50 values in the low micromolar range. For example, compound 7b showed an IC50 of 0.85 µM against CDK2 .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human embryonic kidney (HEK-293) cells to assess the safety profile of these compounds. The results indicated that most tested derivatives were non-toxic at concentrations up to 10 µM, suggesting a favorable therapeutic index .

Comparative Data Table

Compound NameIC50 (µM)Target ProteinCell Line Tested
This compound0.85CDK2HepG2
Compound 7b0.85CDK2MCF7
Compound 6e40.32Mycobacterium tuberculosisH37Ra

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.